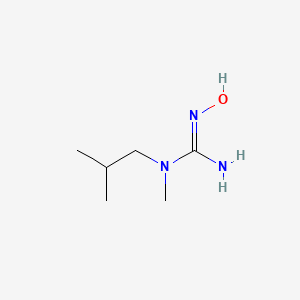
2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction conditions are generally mild, making it a convenient method for laboratory synthesis.
化学反応の分析
2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods . In biology, it is employed in the study of enzyme interactions and protein modifications . Additionally, it is used in various industrial processes, including the production of specialty chemicals .
作用機序
The mechanism of action of 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is similar to that of guanidine, a related compound used to treat muscle weakness and fatigue .
類似化合物との比較
2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine can be compared to other guanidine derivatives, such as guanidine itself and guanethidine . While guanidine is primarily used to treat muscle weakness, guanethidine is an antihypertensive agent used in the management of hypertension . The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for various research applications .
特性
分子式 |
C6H15N3O |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-hydroxy-1-methyl-1-(2-methylpropyl)guanidine |
InChI |
InChI=1S/C6H15N3O/c1-5(2)4-9(3)6(7)8-10/h5,10H,4H2,1-3H3,(H2,7,8) |
InChIキー |
BVMMUBVKWZODKI-UHFFFAOYSA-N |
異性体SMILES |
CC(C)CN(C)/C(=N/O)/N |
正規SMILES |
CC(C)CN(C)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13249440.png)
![2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13249444.png)
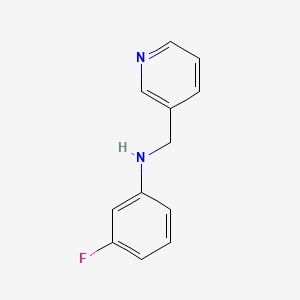
![N-[(2,5-difluorophenyl)methyl]cyclopropanamine](/img/structure/B13249451.png)
![2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol](/img/structure/B13249454.png)
![[3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B13249474.png)
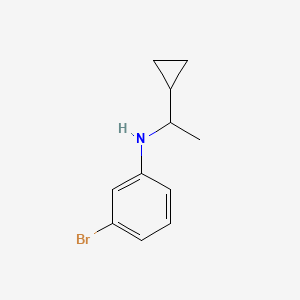
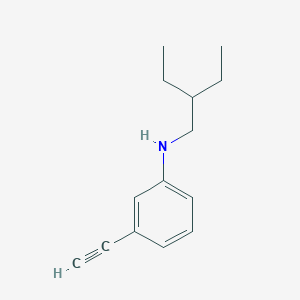
![2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13249482.png)

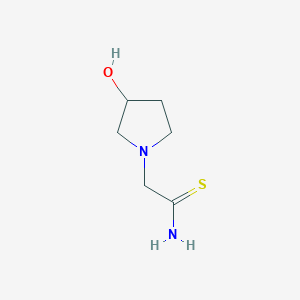
![N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide](/img/structure/B13249519.png)

